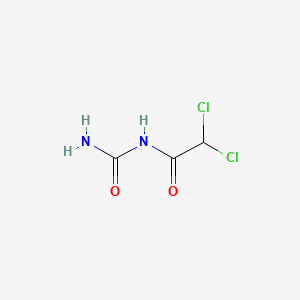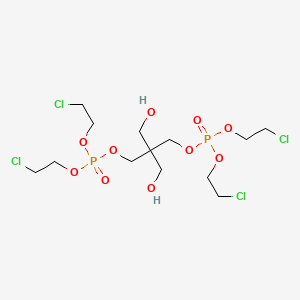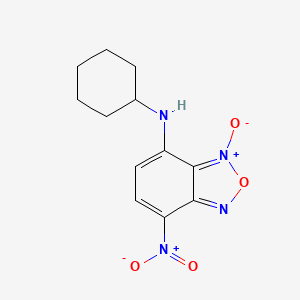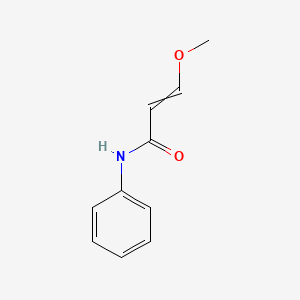
1-Butyl-2-(butylsulfanyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-(butylsulfanyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a butyl group at position 1 and a butylsulfanyl group at position 2, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(butylsulfanyl)-1H-imidazole typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-butylimidazole with butylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-(butylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the butyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Butyl-2-(butylsulfanyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-(butylsulfanyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its sulfanyl group can also interact with thiol groups in proteins, leading to modifications in protein function.
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylimidazolium chloride: Another imidazole derivative with a butyl group at position 1 and a methyl group at position 3.
1-Butyl-2-methylimidazole: Similar structure but with a methyl group instead of a butylsulfanyl group at position 2.
Uniqueness: 1-Butyl-2-(butylsulfanyl)-1H-imidazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63348-56-1 |
|---|---|
Formule moléculaire |
C11H20N2S |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
1-butyl-2-butylsulfanylimidazole |
InChI |
InChI=1S/C11H20N2S/c1-3-5-8-13-9-7-12-11(13)14-10-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Clé InChI |
DHPBZZWIJOHLIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CN=C1SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)



![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)



